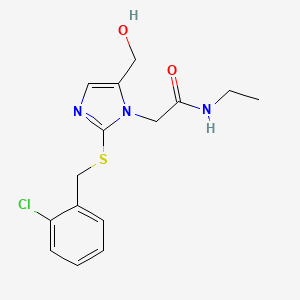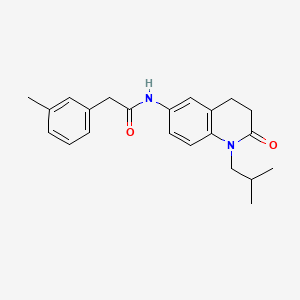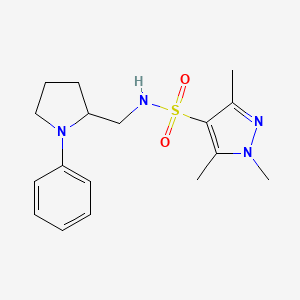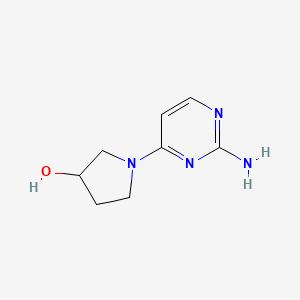
1-(2-氨基嘧啶-4-基)吡咯烷-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring fused with a pyrimidine ring, making it a unique structure with interesting properties.
科学研究应用
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiplasmodial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds based on 2-aminopyrimidin-4 (3h)-one have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Biochemical Pathways
Compounds based on 2-aminopyrimidin-4 (3h)-one have been used in the development of various drugs, suggesting that they may interact with multiple biochemical pathways .
准备方法
The synthesis of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from acyclic precursors. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrrolidine ring from suitable acyclic precursors.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine ring.
Functionalization: Introduction of the amino group at the 2-position of the pyrimidine ring.
Oxidation: Oxidation of the intermediate to introduce the hydroxyl group at the 3-position of the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
化学反应分析
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including :
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Substitution: The amino group at the 2-position can participate in substitution reactions with various electrophiles.
Hydrogenation: The compound can be hydrogenated to reduce double bonds in the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as :
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring but differ in the substituents and functional groups attached.
Pyrrolidine derivatives: These compounds have the pyrrolidine ring but may lack the pyrimidine ring or have different substituents.
The uniqueness of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol lies in its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-aminopyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLPKWQFFNHWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-[(2S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-6-oxopiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2431044.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)
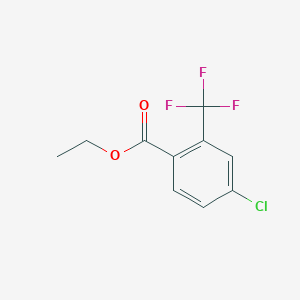
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)
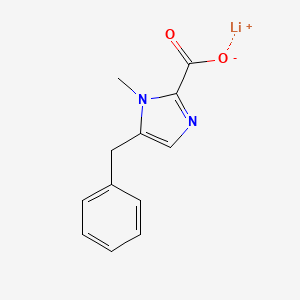
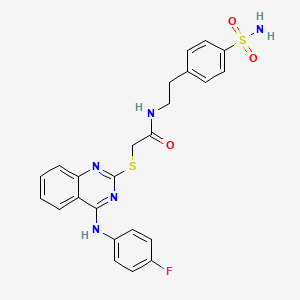
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)
![(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2431060.png)
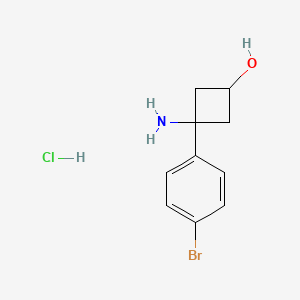
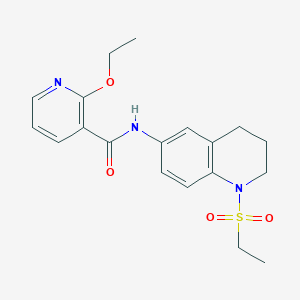
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)
